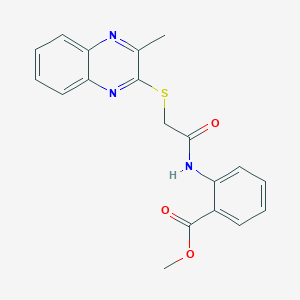

Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-methylquinoxaline derivatives with acetamide and benzoate moieties. The compound can be synthesized through various methods, including:

- Michael Addition Reactions : Utilizing acrylic acid derivatives and quinoxaline thiones.

- N-acylation Reactions : Employing acetic anhydride or acyl chlorides to introduce the acetamido group.

The structure of the compound can be confirmed using techniques such as NMR spectroscopy, which reveals characteristic signals corresponding to the different functional groups present in the molecule.

2.1 Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit notable anticancer properties. A study highlighted that compounds containing the quinoxaline moiety show selective cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 1 | HCT-116 | 1.9 |

| 2 | MCF-7 | 7.52 |

| 3 | HeLa | 5.0 |

The mechanism by which these compounds exert their anticancer effects is believed to involve inhibition of key enzymes involved in DNA synthesis and cell proliferation. For instance, quinoxaline derivatives have been shown to interact with thymidylate synthase (hTS), a critical enzyme in nucleotide synthesis . Molecular docking studies suggest that these compounds can bind effectively to the active site of hTS, disrupting its function and leading to apoptosis in cancer cells .

3. Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the quinoxaline scaffold significantly influence biological activity. For example:

- Hydrophobic Substituents : The presence of hydrophobic groups enhances cellular uptake and improves cytotoxicity.

- Aromatic Systems : Compounds with additional aromatic rings tend to exhibit improved interaction with biological targets.

This relationship underscores the importance of structural modifications in optimizing the efficacy of quinoxaline-based compounds.

4.1 Clinical Implications

Recent studies have explored the potential use of this compound as a lead compound for developing new anticancer therapies. In vitro studies have shown promising results, leading to further investigations in vivo.

4.2 Comparative Studies

Comparative studies with other quinoxaline derivatives indicate that this compound has superior activity against certain cancer cell lines compared to structurally similar compounds, suggesting its potential as a more effective therapeutic agent .

Propriétés

IUPAC Name |

methyl 2-[[2-(3-methylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-12-18(22-16-10-6-5-9-15(16)20-12)26-11-17(23)21-14-8-4-3-7-13(14)19(24)25-2/h3-10H,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWJNDFLKARZAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.